molecular formula C21H20N4O2S2 B3298533 Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897487-13-7

Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B3298533
CAS RN: 897487-13-7
M. Wt: 424.5 g/mol
InChI Key: MFXAIMUOKOBHKM-UHFFFAOYSA-N
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Description

The compound “Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic molecule. It is related to a class of compounds known as benzothiazoles . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling reactions with various substituted 2-amino benzothiazoles . The specific synthesis process for “Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is not available in the retrieved papers.

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antioxidant Activity

Thiazole derivatives, including benzothiazole, have been found to exhibit antioxidant activity . These compounds can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Analgesic Activity

Benzothiazole-based compounds have also been studied for their analgesic (pain-relieving) properties . These compounds can potentially be used in the development of new analgesic drugs .

Anti-Inflammatory Activity

Research has shown that thiazole derivatives can have anti-inflammatory effects . This makes them potential candidates for the development of drugs to treat inflammatory conditions .

Antimicrobial Activity

Benzothiazole derivatives have been found to exhibit antimicrobial activity . They can potentially be used in the development of new antimicrobial drugs to combat various bacterial and fungal infections .

Antiviral Activity

Thiazole derivatives, including benzothiazole, have been studied for their antiviral properties . These compounds can potentially be used in the development of new antiviral drugs .

Anticonvulsant Activity

Benzothiazole-based compounds have also been studied for their anticonvulsant activity . These compounds can potentially be used in the development of new drugs to treat seizure disorders .

Antineoplastic Activity

Benzothiazole derivatives have been found to exhibit antineoplastic (anti-cancer) activity . They can potentially be used in the development of new cancer drugs .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-13-7-8-15(27-2)17-18(13)29-21(23-17)25-11-9-24(10-12-25)20(26)19-22-14-5-3-4-6-16(14)28-19/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXAIMUOKOBHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Reactant of Route 3
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Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
Benzo[d]thiazol-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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